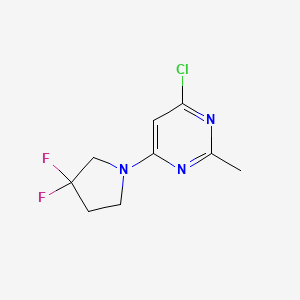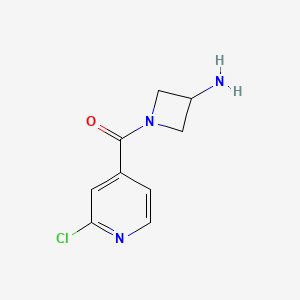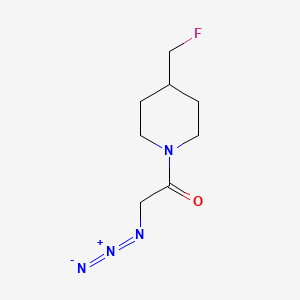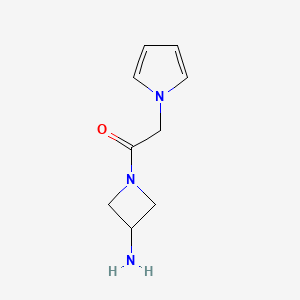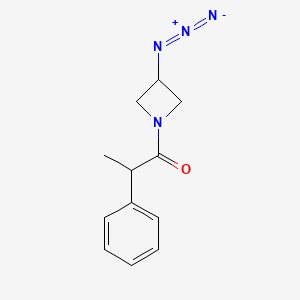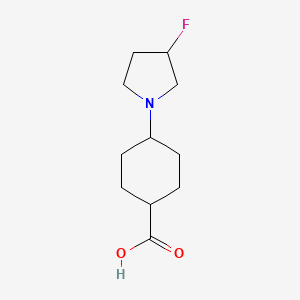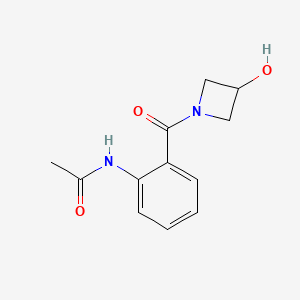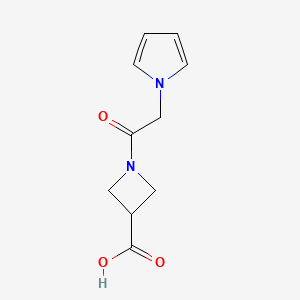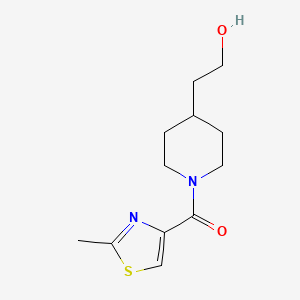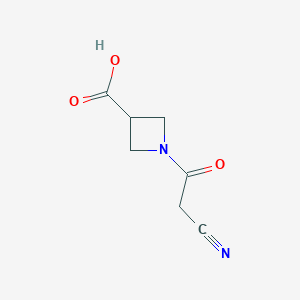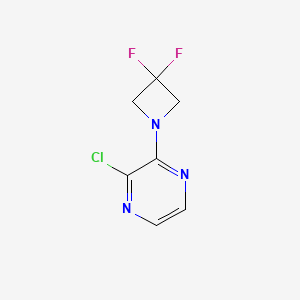
2-氯-3-(3,3-二氟氮杂环丁-1-基)吡嗪
描述
2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C7H6ClF2N3 and its molecular weight is 205.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型化合物的合成
一系列新型 2-氮杂环丁酮是由吡嗪-2,3-二甲酸合成的,从而产生了具有显着抗菌活性的化合物。该过程包括将吡嗪-2,3-二甲酸转化为相应的二酯,然后进行肼解,再与不同的取代吡啶-2-甲醛反应以产生新的席夫碱。这些碱进一步反应生成新的衍生物,展示了一种产生具有潜在抗菌和抗真菌特性的化合物的的方法 (阿亚什和哈比卜,2019)。
抗菌活性
研究合成了含氮杂环丁-2-酮的吡唑啉衍生物,并评估了它们的抗菌活性。该研究重点介绍了这些化合物的合成过程和抗菌评估,表明它们在对抗微生物感染方面具有潜力 (Shailesh、Pankaj 和 Patel Amr,2012)。
抗癌药物的中间体
3,8-二氯-[1,2,4]三唑并[4,3-a]吡嗪被合成作为小分子抗癌药物的重要中间体。该化合物是通过包括取代、酰化、环化和氯化反应在内的多步骤过程生产的,展示了它在抗癌治疗剂开发中的作用 (张等人,2019)。
抗菌和抗真菌评估
合成了含有磺酰胺基团的新型杂环化合物,用作抗菌剂。本研究旨在创建具有高抗菌活性的新化合物,为开发新抗生素做出贡献 (Azab、Youssef 和 El-Bordany,2013)。
作用机制
Target of Action
This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .
Mode of Action
As with many novel compounds, the specific interactions with its potential targets are the subject of ongoing research .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
生化分析
Biochemical Properties
2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine plays a role in various biochemical reactions due to its structural features. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound may also interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior .
Cellular Effects
2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, potentially affecting the production and utilization of key metabolites .
Molecular Mechanism
The molecular mechanism of 2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound may bind to specific receptors or enzymes, altering their activity and downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and subsequent changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. High doses of the compound can result in adverse effects, such as organ toxicity or disruption of normal cellular functions .
Metabolic Pathways
2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity .
Transport and Distribution
The transport and distribution of 2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells. Once inside the cells, it can interact with intracellular proteins and accumulate in specific compartments. The distribution of the compound within tissues can affect its overall pharmacokinetics and biological activity .
Subcellular Localization
2-Chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
属性
IUPAC Name |
2-chloro-3-(3,3-difluoroazetidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N3/c8-5-6(12-2-1-11-5)13-3-7(9,10)4-13/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYNRXZKQKWADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


